ETRIMFOS ALCOHOL METABOLITE
Description
Contextualization within Organophosphate Insecticide Biotransformation
Organophosphorus (OP) compounds are a major class of pesticides used globally. nih.gov Their mechanism of action typically involves the inhibition of the acetylcholinesterase enzyme. herts.ac.ukneptjournal.com The biotransformation of these xenobiotics, or foreign chemical compounds, is a crucial process that determines their toxicity and environmental persistence. neptjournal.com This process generally occurs in two phases within living organisms, primarily in the liver. neptjournal.com Phase I reactions introduce functional groups, often through oxidation and hydrolysis, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. neptjournal.com
Etrimfos (B1671772) is a non-systemic, broad-spectrum organophosphate insecticide. herts.ac.ukechemi.com Its biotransformation in organisms and degradation in the environment prominently features the formation of its alcohol metabolite. echemi.comnih.gov This primary metabolite is chemically identified as 6-ethoxy-2-ethyl-4-hydroxypyrimidine, often abbreviated as EEHP. echemi.cominchem.org The formation of EEHP occurs through the rapid cleavage of the P-O-pyrimidine ester bond in the parent Etrimfos molecule. inchem.orginchem.org This hydrolytic process is considered the main detoxification pathway, as it breaks down the more toxic parent compound into products of lesser toxicological importance. inchem.orginchem.org
In laboratory studies using rat and mouse liver preparations, Etrimfos was shown to degrade rapidly into water-soluble metabolites, chiefly EEHP and desmethyl-etrimfos. inchem.org The enzymes primarily responsible for this metabolic breakdown are glutathione-transferases and, to a lesser degree, mixed-function oxidases. inchem.org When administered to rats, Etrimfos is largely metabolized and excreted in the urine, with EEHP being one of the main compounds identified, alongside others like 2-ethyl-4,6-dihydroxypyrimidine (B152359) (EDHP) and further hydroxylated derivatives. echemi.cominchem.org
Significance of Metabolite Research in Environmental Science and Xenobiotic Fate
The study of xenobiotic compounds and their fate is fundamental to environmental science. researchgate.net Many of these compounds, including pesticides, can be persistent and hazardous if they accumulate in soil, water, or sediment. researchgate.net The degradation of organophosphate pesticides is a key area of research, with microbial activity playing a pivotal role in their breakdown in the environment. nih.govresearchgate.net Hydrolysis is a principal reaction involved in the degradation of these esters. oup.comgeoscienceworld.org
Research into metabolites like Etrimfos alcohol metabolite (EEHP) is significant for several reasons. It provides a clearer picture of the environmental persistence of the parent pesticide. Etrimfos itself degrades readily in soil, with a reported half-life of approximately 3 to 8 days. echemi.comnih.govinchem.org This rapid degradation leads to the formation of EEHP, which can reach maximum concentrations in soil within 14 to 28 days before its own concentration begins to decline. inchem.org The disappearance rate of EEHP varies depending on soil type. inchem.org
By monitoring the presence and concentration of EEHP in soil and water, scientists can assess the environmental impact and the rate of natural attenuation of Etrimfos contamination. echemi.com Following an accidental spill of Etrimfos into the Rhine River, for instance, understanding its degradation into metabolites like EEHP was crucial for modeling its residence time and impact on the aquatic ecosystem. echemi.com The study of such metabolites is therefore indispensable for evaluating the complete environmental lifecycle of a pesticide, from application to its ultimate mineralization into simpler compounds like carbon dioxide. echemi.cominchem.org This knowledge helps in developing effective bioremediation strategies, which utilize microorganisms to clean up contaminated environments. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZSPSSHXIVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biotransformation Pathways and Enzymatic Mechanisms of Etrimfos Alcohol Metabolite Formation
Overview of Primary Metabolic Routes from Etrimfos (B1671772)
The metabolism of etrimfos proceeds primarily through oxidative and hydrolytic pathways, which are catalyzed by several enzyme systems. These initial transformations are critical in breaking down the parent compound into more water-soluble and less toxic substances that can be more easily excreted.
Oxidative and Hydrolytic Transformation Pathways
The primary routes of etrimfos metabolism involve the cleavage of the P-O-pyrimidine ester bond, which is a major detoxification step. inchem.org This process occurs rapidly within biological systems. inchem.org Both oxidative and hydrolytic reactions play a significant role. nih.gov Hydrolysis of the phosphorothioate (B77711) ester bond is a particularly important pathway, resulting in products with reduced toxicological significance. inchem.org In addition to enzymatic processes, etrimfos can also undergo hydrolysis in aqueous environments, with the rate being dependent on pH. nih.gov
Role of Esterases (e.g., Paraoxonase, Carboxylesterase) in Deesterification
Esterases, a group of hydrolytic enzymes, are instrumental in the detoxification of organophosphorus compounds like etrimfos. nih.gov Specifically, A-esterases, also known as paraoxonases, are found in plasma and the liver and are capable of hydrolyzing a wide range of organophosphorus compounds by cleaving ester bonds. nih.gov While the direct action of carboxylesterases on etrimfos is not explicitly detailed in the provided search results, their role in the hydrolysis of ester bonds in other organophosphates suggests a potential involvement in etrimfos metabolism. neptjournal.com The enzymatic activity of esterases is a key factor in the differential toxicity of organophosphates across species. rsc.org
Cytochrome P450-Mediated Biotransformations
The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is central to the oxidative metabolism of etrimfos. nih.gov These monooxygenases detoxify etrimfos, although some of the resulting metabolites can be more toxic than the parent compound. nih.gov In vitro studies with rat and mouse liver microsomes have shown that the microsomal fraction metabolizes etrimfos to 6-ethoxy-4-hydroxy-2-ethylpyrimidine (EEHP) through oxidative dearylation, a process that requires NADPH as a co-substrate. rsc.org This oxidative pathway can also lead to the formation of the etrimfos oxon, a more potent cholinesterase inhibitor, though it is often present in very small quantities due to its rapid hydrolysis. rsc.org
Phase I Metabolic Reactions Leading to Etrimfos Alcohol Metabolite
Phase I metabolic reactions introduce or expose functional groups (like -OH, -NH2, -COOH) on the parent compound, generally making it more polar. nih.gov For etrimfos, the key Phase I reactions leading to its alcohol metabolites are oxidation and hydrolysis. neptjournal.com
The primary alcohol metabolite of etrimfos is 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP), also referred to as etrimfos alcohol. inchem.orgechemi.com This metabolite is formed through the hydrolytic cleavage of the phosphate (B84403) ester bond of etrimfos. inchem.org In addition to EEHP, other hydroxylated derivatives are also formed, such as 2-ethyl-4,6-dihydroxypyrimidine (B152359), 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine, and 6-ethoxy-4-hydroxy-2-(2-hydroxyethoxy)pyrimidine. echemi.com
Subsequent Phase II Conjugation Pathways (if applicable to the metabolite itself or its further breakdown)
Following Phase I metabolism, the resulting metabolites, including the this compound, can undergo Phase II conjugation reactions. nih.govlongdom.org These reactions involve the addition of endogenous molecules to the metabolite, further increasing its water solubility and facilitating its excretion. uomus.edu.iqdrughunter.com
In the case of etrimfos metabolites, conjugation is a significant pathway. echemi.com The hydroxylated metabolites, including EEHP, can be found in both free and conjugated forms. inchem.orgechemi.com Common conjugation reactions include glucuronidation and sulfation. drughunter.com While the specific conjugates of the this compound are not exhaustively detailed, the presence of conjugated forms of EEHP and other hydroxylated derivatives in urine indicates that these Phase II pathways are active in the elimination of etrimfos metabolites. inchem.orgechemi.com
Comparative Biotransformation Across Diverse Organisms (Non-Human)
The metabolism of etrimfos shows both similarities and differences across various non-human organisms.
In rats , etrimfos is extensively metabolized and the majority is excreted in the urine. echemi.com The main metabolites identified in rat urine are 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP), 2-ethyl-4,6-dihydroxypyrimidine, 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine, 6-ethoxy-4-hydroxy-2-(2-hydroxyethoxy)pyrimidine, and 2-ethyl-4-hydroxy-6-(2-hydroxyethoxy)pyrimidine, which are present in both free and conjugated forms. echemi.com In vitro studies using rat liver subcellular fractions have demonstrated that etrimfos is rapidly broken down into water-soluble metabolites, primarily desmethyletrimfos and EEHP. inchem.org
In goats , the metabolism of etrimfos also leads to the formation of hydroxylated pyrimidine (B1678525) derivatives. However, only three of the five metabolites found in rats were observed in the urine of goats: 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP), 2-ethyl-4,6-dihydroxypyrimidine, and 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine. echemi.com
In mice , in vitro studies using liver subcellular fractions have shown that etrimfos is metabolized to EEHP via oxidative dearylation in the microsomal fraction and to desmethyletrimfos via a glutathione (B108866) transferase mechanism in the soluble fraction. rsc.org
In plants , etrimfos is also rapidly metabolized. nih.gov The major metabolite found in plants is 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP), along with smaller amounts of 2-ethyl-4,6-dihydroxypyrimidine and other hydroxylated derivatives. nih.gov There is some evidence that EEHP can be conjugated as a glycoside in bean plants. rsc.org
The general degradation pathways of etrimfos, primarily involving hydrolysis of the phosphorothioate ester, appear to be similar across plants, animals, and even in soil, although the proportions of the individual metabolites can vary. inchem.org
Table of Etrimfos Metabolites in Different Organisms
| Metabolite Name | Found in Rats | Found in Goats | Found in Mice (in vitro) | Found in Plants |
|---|---|---|---|---|
| 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) | Yes echemi.com | Yes echemi.com | Yes rsc.org | Yes nih.gov |
| 2-ethyl-4,6-dihydroxypyrimidine | Yes echemi.com | Yes echemi.com | Yes nih.gov | |
| 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine | Yes echemi.com | Yes echemi.com | Yes nih.gov | |
| 6-ethoxy-4-hydroxy-2-(2-hydroxyethoxy)pyrimidine | Yes echemi.com | No | ||
| 2-ethyl-4-hydroxy-6-(2-hydroxyethoxy)pyrimidine | Yes echemi.com | No |
Microbial Metabolism in Environmental Matrices
In environmental matrices such as soil, the degradation of etrimfos is primarily a result of microbial activity, alongside chemical hydrolysis. echemi.com Microorganisms in the soil rapidly hydrolyze etrimfos, leading to the formation of the alcohol metabolite, 6-ethoxy-2-ethylpyrimidin-4-ol (EEHP). inchem.org This biotransformation is a key step in the environmental dissipation of the insecticide.
Studies conducted on soil treated with 14C-labeled etrimfos demonstrated that the insecticide was quickly hydrolyzed to EEHP. inchem.org The dissipation of etrimfos directly correlated with the appearance of EEHP. inchem.org The concentration of etrimfos was reduced by 50% within 3 to 8 days, while the concentration of EEHP peaked at 75-85% of the applied radioactivity between 14 and 28 days before its own concentration began to decline as it underwent further degradation. inchem.org This rapid breakdown highlights the efficiency of soil microbes in cleaving the ester bond of the parent compound. The degradation rate is influenced by factors such as microbial biomass, pH, and temperature. geoscienceworld.org While specific enzymes from soil microbes are not extensively detailed in the provided literature, the process is generally attributed to non-specific enzyme systems like hydrolases present in the soil ecosystem. geoscienceworld.org
Table 1: Microbial Metabolism of Etrimfos in Soil
Plant Metabolism
In plants, etrimfos undergoes rapid metabolism following application. nih.gov The primary degradation pathway is consistent with that observed in soil, involving the cleavage of the ester linkage to form the alcohol metabolite, 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP). chemicalbook.cominchem.org
Degradation studies using 14C-etrimfos applied to plants identified EEHP as a major metabolite. inchem.org In addition to the formation of EEHP, small quantities of the P=O analogue, etrimfos oxon (EPO), were sometimes detected, but typically only on the plant surface. inchem.org This suggests that the conversion to the oxon form is a minor pathway and that the oxon itself is not readily translocated or is quickly hydrolyzed to EEHP. chemicalbook.cominchem.org Further metabolism of EEHP within the plant tissues leads to other derivatives. nih.gov For instance, in stored grains, EEHP was the only metabolite found in significant amounts. inchem.org
Table 2: Etrimfos Metabolism in Plants
Animal Metabolism (Non-Human Mammalian and Non-Mammalian Organisms)
The metabolic fate of etrimfos in animals mirrors the pathways seen in plants and soil, with hydrolysis of the phosphorothioate ester being the most significant route of detoxification. inchem.org The primary metabolite formed is the pyrimidinol, EEHP. chemicalbook.comechemi.com
In mammals, the biotransformation is complex, involving several enzymatic systems. chemicalbook.comneptjournal.com The main groups of enzymes identified as responsible for etrimfos metabolism are glutathione-transferases and mixed-function oxidases (a superfamily including cytochrome P450s). inchem.orgneptjournal.com These enzymes facilitate not only the primary hydrolysis to EEHP but also other detoxification reactions. For example, in mammals, demethylation to form desmethyl etrimfos occurs alongside hydrolysis. chemicalbook.com The liver is the primary site of this metabolism. neptjournal.com The resulting alcohol metabolite (EEHP) can then undergo further biotransformation, such as hydroxylation of its ethyl and ethoxy groups, followed by conjugation, to facilitate excretion. chemicalbook.com
Table 3: Etrimfos Metabolism in Animals
Identification of Intermediate and Terminal Metabolites beyond the Primary Alcohol Metabolite
Following the initial formation of the primary alcohol metabolite, 6-ethoxy-2-ethylpyrimidin-4-ol (EEHP), further biotransformation occurs in plants, animals, and soil, leading to a series of intermediate and terminal metabolites. chemicalbook.cominchem.org These subsequent reactions represent the continued detoxification and breakdown of the pyrimidine ring structure.
A significant secondary metabolic step is the de-ethylation of the ethoxy group on the pyrimidine ring of EEHP. chemicalbook.com This reaction yields the dihydroxy pyrimidine metabolite, 2-ethyl-4,6-dihydroxypyrimidine (EDHP). chemicalbook.cominchem.org This metabolite has been identified in degradation studies in both plants and soil. inchem.orgechemi.com
In mammalian systems, the metabolism can be more extensive. The ethyl and ethoxy groups attached to the pyrimidine ring of the EEHP metabolite can undergo hydroxylation. chemicalbook.com These newly formed hydroxyl groups, along with the existing one, can then be conjugated with endogenous molecules, such as glucuronic acid or sulfate (B86663), in Phase II metabolic reactions. chemicalbook.comnih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body. nih.gov
Table 4: Intermediate and Terminal Metabolites of Etrimfos
Environmental Fate and Degradation Kinetics of Etrimfos Alcohol Metabolite
Biodegradation Pathways in Environmental Compartments
Microbial Communities and Their Role in Metabolite Breakdown
The breakdown of organic compounds like Etrimfos (B1671772) alcohol metabolite in the environment is largely mediated by microbial activity. fao.orgminia.edu.eg Diverse communities of microorganisms, including bacteria and fungi, possess the enzymatic machinery necessary to transform and, in some cases, completely mineralize such compounds. mdpi.com The process of biodegradation involves microorganisms utilizing the substance for their own metabolic processes, potentially as a source of carbon and energy. nih.gov
The efficiency of this breakdown is dependent on the presence of microbial populations that have adapted to utilize such xenobiotic compounds. fao.orggeoscienceworld.org Through processes like hydrolysis and oxidation, microorganisms can cleave the chemical bonds within the metabolite, leading to its decomposition into simpler, less toxic substances. The presence of specific enzymes, such as hydrolases and oxidoreductases, is crucial for these transformations.
Aerobic and Anaerobic Degradation Dynamics
The presence or absence of oxygen significantly influences the degradation pathways and rates of organic compounds. fao.org
Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygen-dependent enzymes like monooxygenases and dioxygenases to break down complex molecules. This process is generally more rapid and complete, often leading to the mineralization of the organic compound into carbon dioxide and water. researchgate.net For many organic pollutants, aerobic degradation is the primary pathway for their removal from the environment. researchgate.net
Anaerobic Degradation: In environments devoid of oxygen, such as saturated soils or sediments, anaerobic microorganisms take over. clu-in.orgethz.ch They utilize other compounds like nitrate (B79036) or sulfate (B86663) as electron acceptors to break down organic matter. clu-in.org While often slower than aerobic degradation, anaerobic processes are vital for the breakdown of pollutants in anoxic zones. researchgate.netd-nb.info The degradation of some halogenated compounds, for instance, is more effective under anaerobic conditions. clu-in.org
Factors Influencing Biodegradation Rates
Several environmental factors can influence the rate at which microbial communities degrade Etrimfos alcohol metabolite:
Microbial Adaptation: Soils with a history of pesticide application often exhibit faster degradation rates due to the adaptation of microbial populations. geoscienceworld.org These adapted communities have evolved the necessary enzymatic pathways to efficiently break down the specific chemical structures. nih.gov
Nutrient Availability: The growth and metabolic activity of microorganisms are dependent on the availability of essential nutrients like nitrogen and phosphorus. fao.orgresearchgate.net A sufficient supply of these nutrients is necessary to support a robust microbial population capable of effective biodegradation. researchgate.net
Oxygen Presence: As discussed, the presence of oxygen is a critical factor, with aerobic degradation generally being more rapid. fao.org The availability of oxygen will dictate which microbial communities are active and which degradation pathways are dominant.
Temperature and pH: Microbial enzymes have optimal temperature and pH ranges for activity. researchgate.netresearchgate.net Deviations from these optimal conditions can significantly slow down the rate of biodegradation. researchgate.net Generally, a pH range of 6.5 to 8.5 is considered optimal for the biodegradation of many pollutants in soil and water. researchgate.net
Moisture: Water is essential for microbial life and for the transport of nutrients and contaminants within the soil matrix. researchgate.netresearchgate.net Soil moisture content directly impacts microbial activity and, consequently, biodegradation rates.
Sorption and Desorption Dynamics in Environmental Matrices
Sorption, the process by which a chemical binds to soil particles, and its reverse, desorption, are critical in determining the mobility and bioavailability of this compound in the environment. researchgate.netscielo.br
Interaction with Soil Organic Matter and Mineral Surfaces
The extent of sorption is heavily influenced by the physicochemical properties of both the chemical and the soil. journalirjpac.com
Soil Organic Matter: Organic matter in the soil is a primary sorbent for many organic compounds. researchgate.net The higher the organic matter content, the greater the potential for sorption, which can reduce the amount of the metabolite available in the soil solution for leaching or microbial uptake. researchgate.net
Mineral Surfaces: Clay minerals and metal oxides (iron and aluminum oxides) also provide surfaces for sorption. scielo.br The type and amount of clay, as well as the soil's pH, can affect the surface charge of these minerals and their affinity for the metabolite. scielo.br
Implications for Environmental Mobility and Persistence
The balance between sorption and desorption has significant implications for the fate of this compound:
Mobility: Strong sorption to soil particles reduces the mobility of the metabolite, decreasing the likelihood of it leaching into groundwater or moving with surface runoff. herts.ac.ukmdpi.com Conversely, weak sorption allows the compound to remain in the soil solution, making it more mobile. mdpi.com The parent compound, Etrimfos, is considered to have low to medium mobility in soil. echemi.com
Persistence: While sorption can limit mobility, it can also protect the metabolite from microbial degradation by making it less bioavailable. geoscienceworld.org This can lead to increased persistence in the soil environment. The degradation half-life of a pesticide can be influenced by how strongly it is sorbed to soil particles. scielo.br
Volatilization Potential from Environmental Surfaces
Volatilization is the process by which a substance evaporates from a surface, such as soil or water, and enters the atmosphere. The potential for a chemical to volatilize is determined by its vapor pressure and its solubility in water. echemi.com
While specific data on the volatilization of this compound is not available in the search results, the parent compound, Etrimfos, has a reported vapor pressure of 6.45 x 10^-5 mm Hg at 20°C, suggesting it can exist in both vapor and particulate phases in the atmosphere. echemi.com However, for Etrimfos, volatilization from water is considered to be of minor importance. echemi.com The volatilization of pesticide residues can be influenced by factors such as temperature and the presence of moisture. researchgate.net Adjuvants in pesticide formulations can also affect the rate of volatilization. wur.nl Further research would be needed to determine the specific volatilization potential of the this compound.
Interactive Data Table: Factors Influencing Biodegradation
| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |
| Microbial Adaptation | Increased rates with prior exposure | N/A |
| Nutrient Availability | Essential for microbial growth and activity | Sufficient N, P, and other micronutrients |
| Oxygen Presence | Aerobic is generally faster than anaerobic | Dependent on microbial community |
| Temperature | Rate decreases with significant deviation from optimum | Enzyme-specific, often moderate temperatures |
| pH | Affects enzyme activity and microbial viability | Generally 6.5 - 8.5 for many pollutants |
| Moisture | Essential for microbial function and substrate transport | Adequate soil moisture |
Analytical Methodologies for Etrimfos Alcohol Metabolite Characterization and Quantification
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical first step to isolate the etrimfos (B1671772) alcohol metabolite from interfering matrix components and to preconcentrate it for subsequent analysis. researchgate.net The choice of technique depends on the matrix type, which can range from water and soil to food products and biological tissues. researchgate.netthermoscientific.com
Microextraction Strategies (e.g., Dispersive Liquid-Liquid Microextraction)
Microextraction techniques are favored for their minimal use of organic solvents, simplicity, and high enrichment factors. researchgate.netua.pt Dispersive liquid-liquid microextraction (DLLME) has emerged as a simple, rapid, and effective method for the preconcentration of organic compounds from aqueous samples. researchgate.net
In a typical DLLME procedure, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a dispersive solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. researchgate.netajol.info This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the organic phase. researchgate.net Centrifugation is then used to separate the sedimented organic phase for analysis. mdpi.com
The efficiency of DLLME for pesticides like etrimfos is influenced by several parameters that must be optimized, including the type and volume of both the extraction and dispersive solvents, the effect of salt addition (salting-out effect), and mixing conditions. researchgate.net For instance, a study on etrimfos and tebuconazole (B1682727) determination found that optimizing these parameters led to a low limit of detection (0.88 ng/mL for etrimfos) and high recoveries (89–100%) in spiked tap and wastewater samples. researchgate.net
Below is a table summarizing typical parameters optimized in DLLME methods for pesticide analysis.
Table 1: Key Parameters in Dispersive Liquid-Liquid Microextraction (DLLME) Optimization
| Parameter | Description | Common Options | Purpose |
|---|---|---|---|
| Extraction Solvent | A water-immiscible solvent that extracts the target analyte. | Chlorinated solvents (e.g., tetrachloroethylene, monochlorobenzene), ionic liquids. researchgate.netnih.gov | To efficiently solvate and isolate the analyte from the aqueous matrix. |
| Dispersive Solvent | A solvent miscible in both the extraction solvent and the aqueous sample. | Acetone, acetonitrile (B52724), methanol. researchgate.netajol.info | To facilitate the dispersion of the extraction solvent into fine droplets, creating a cloudy solution. ajol.info |
| Solvent Volumes | The precise amounts of extraction and dispersive solvents used. | Typically µL for extraction solvent and mL for dispersive solvent. researchgate.net | To achieve a high enrichment factor and extraction recovery. ajol.info |
| Salt Addition | The addition of a salt (e.g., NaCl) to the aqueous sample. | Sodium chloride. researchgate.net | To decrease the solubility of the analyte in the aqueous phase and enhance its partitioning into the extraction solvent (salting-out effect). researchgate.net |
| pH | The pH of the sample solution. | Adjusted based on the analyte's pKa. | To ensure the analyte is in its neutral form, maximizing its transfer to the organic phase. |
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely used technique for cleaning up complex samples and concentrating analytes. websiteonline.cn It operates on the principle of partitioning analytes between a solid sorbent and a liquid phase, similar to liquid chromatography. websiteonline.cn The versatility of SPE allows it to be used for various purposes, including purification, trace enrichment, and class fractionation. websiteonline.cn
The general SPE procedure involves loading a sample solution onto a cartridge containing a solid sorbent, washing away interferences with a weak solvent, and then eluting the desired analytes with a stronger solvent. websiteonline.cn The selection of the sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. websiteonline.cn For polar metabolites like EEHP, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. researchgate.net
SPE is highly selective and can lead to enhanced recovery and cleaner extracts compared to simple liquid-liquid extraction. researchgate.netphenomenex.blog It is particularly effective for isolating analytes from complex matrices such as food, environmental water, and biological fluids. websiteonline.cnepa.gov For example, an integrated method combining SPE with dispersive solid-phase extraction was developed for detecting 22 pesticide residues in fish, achieving recoveries between 50.4% and 118.6%. researchgate.net
Table 2: Common Solid-Phase Extraction Sorbents and Their Applications
| Sorbent Type | Interaction Mechanism | Target Analytes |
|---|---|---|
| Reversed-Phase (e.g., C18, C8) | Hydrophobic (non-polar) interactions. | Non-polar to moderately polar compounds from polar matrices (e.g., pesticides from water). researchgate.net |
| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (hydrogen bonding, dipole-dipole). | Polar compounds from non-polar matrices. |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic (ionic) interactions. | Ionic or ionizable compounds. |
| Polymeric (e.g., Oasis HLB) | Mixed-mode (hydrophobic and hydrophilic). | Wide range of acidic, basic, and neutral compounds. researchgate.net |
QuEChERS-based Approaches
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in a wide variety of food and agricultural matrices. measurlabs.comresearchgate.net It involves an initial extraction with a solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers). measurlabs.comeurl-pesticides.eu This separates the sample into an organic layer (containing the pesticides) and an aqueous layer (containing sugars, salts, and other polar interferences).
For further cleanup, a dispersive solid-phase extraction (d-SPE) step is often performed. mdpi.com This involves adding a small amount of sorbent, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments, to an aliquot of the acetonitrile extract. mdpi.comnih.gov
The QuEChERS method is effective for a broad range of pesticides and their metabolites. mdpi.com Modifications, such as using acidified acetonitrile, can improve the recovery of acid-sensitive or pH-dependent compounds. eurl-pesticides.eu Studies have demonstrated its successful application to complex, high-fat matrices like cottonseed hull, achieving good recoveries (70–120%) for hundreds of pesticides and their metabolites. mdpi.com
Table 3: Typical Steps in the QuEChERS Method
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization & Weighing | A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized. mdpi.com | To ensure the portion taken for analysis is representative of the whole. |
| 2. Extraction | The sample is shaken vigorously with a solvent (typically acetonitrile) and extraction salts (e.g., MgSO₄, NaCl). measurlabs.commdpi.com | To extract analytes from the matrix and induce phase separation. |
| 3. Centrifugation | The mixture is centrifuged to separate the organic and aqueous layers. | To clearly separate the acetonitrile layer containing the analytes. |
| 4. Dispersive SPE (Cleanup) | An aliquot of the supernatant is mixed with d-SPE sorbents (e.g., PSA, C18). mdpi.com | To remove interfering matrix components like fats, sugars, and pigments. |
| 5. Final Centrifugation & Analysis | The mixture is centrifuged again, and the final extract is collected for chromatographic analysis. | To obtain a clean extract ready for injection into a GC or LC system. |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate the etrimfos alcohol metabolite from other co-extracted compounds and to quantify it accurately. Both gas and liquid chromatography are widely used for the analysis of etrimfos and its metabolites. nih.govjfda-online.com
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like many organophosphorus pesticides. shimadzu.com Etrimfos and its residues are frequently determined by GC, often coupled with a mass spectrometer (MS) for definitive identification or selective detectors like a flame photometric detector (FPD) for phosphorus-containing compounds. nih.govshimadzu.comechemi.com
For the analysis of the this compound, derivatization may sometimes be necessary to increase its volatility and improve its chromatographic behavior. However, modern GC systems with sensitive detectors can often analyze it directly. A study developing a DLLME method for etrimfos used GC-MS for detection, demonstrating the compatibility of these techniques. researchgate.net The retention time of a compound in GC is a key identifier, which depends on factors like the column type, carrier gas flow, and temperature program. shimadzu.com
Table 4: Example of Gas Chromatography (GC) Parameters for Pesticide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5 MS (30 m × 0.25 mm, 0.25 µm) or equivalent. mdpi.com | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min). mdpi.com | Transports the vaporized sample through the column. |
| Injection Mode | Splitless or Pulsed Splitless. | To transfer the maximum amount of analyte onto the column for trace analysis. |
| Temperature Program | A gradient from a low temperature (e.g., 40-70°C) to a high temperature (e.g., 300°C). mdpi.com | To separate compounds with a wide range of boiling points. |
| Detector | Mass Spectrometry (MS), Flame Photometric Detector (FPD), Electron Capture Detector (ECD). researchgate.netjfda-online.com | For sensitive and/or selective detection of the target analyte. |
Liquid Chromatography (LC) Applications (e.g., UHPLC, RPLC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is exceptionally well-suited for analyzing polar, less volatile, and thermally labile compounds like the this compound. mdpi.comnih.gov Reversed-phase liquid chromatography (RPLC) is the most common mode used. mdpi.com
In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. jfda-online.commdpi.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often used to effectively separate a wide range of analytes in a single analysis. jfda-online.com
For highest sensitivity and selectivity, LC is coupled with tandem mass spectrometry (LC-MS/MS). jfda-online.com This combination allows for the detection of the metabolite at very low concentrations (µg/kg levels) even in complex matrices like fruits and vegetables. nih.govjfda-online.com UHPLC systems, which use columns with smaller particles (<2 µm), offer faster analysis times and higher resolution compared to conventional HPLC. lcms.cz
Table 5: Example of Liquid Chromatography (LC) Parameters for Pesticide Metabolite Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm; Atlantis T3, 3 µm). eurl-pesticides.eujfda-online.com | Separates analytes based on their hydrophobicity. |
| Mobile Phase | A: Water with additive (e.g., 5 mM ammonium (B1175870) acetate, 0.1% formic acid). B: Acetonitrile or Methanol with additive. jfda-online.commdpi.com | To elute analytes from the column. Additives improve peak shape and ionization efficiency. |
| Elution Mode | Gradient elution (e.g., 5% B to 98% B over ~15 min). mdpi.com | To effectively separate compounds with varying polarities in a reasonable time. |
| Flow Rate | 0.2 - 0.4 mL/min for UHPLC. jfda-online.com | Determines the speed of the analysis and separation efficiency. |
| Detector | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI). jfda-online.com | Provides highly selective and sensitive quantification and confirmation of the analyte's identity. |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection of etrimfos and its metabolites. Coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS-based methods offer robust analytical solutions.
Triple quadrupole (TQ) mass spectrometers are widely utilized for targeted quantification of pesticide residues due to their high sensitivity, selectivity, and wide linear range. mdpi.com The technique operates in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the target analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances specificity.
For etrimfos, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in various matrices. jfda-online.com In a typical LC-MS/MS analysis of etrimfos, the precursor ion [M+H]⁺ at an m/z of 293.1 is selected and fragmented to produce characteristic product ions, such as those at m/z 125.0 and 265.0, which are then used for selective detection. The development of dynamic multiple reaction monitoring (dMRM) has further enhanced the capability of TQ systems, allowing for the acquisition of a large number of MRM transitions in a single run with high sensitivity. mdpi.com
| Parameter | Value | Source |
| Precursor Ion (m/z) | 293.1 | |
| Product Ion 1 (m/z) | 125.0 | |
| Product Ion 2 (m/z) | 265.0 | |
| Instrumentation | ||
| Mass Spectrometer | Triple Quadrupole (TQ) | mdpi.com |
| Separation Technique | Liquid Chromatography (LC) | jfda-online.com |
High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, is a powerful tool for the comprehensive profiling and identification of metabolites. nih.govmdpi.com Unlike TQ-MS, which targets specific analytes, Q-TOF-MS acquires full-scan mass spectra with high mass accuracy, enabling the detection of a wide range of compounds, including unexpected or unknown metabolites. researchgate.net
LC-Q-TOF-MS methods have been successfully applied for the screening of hundreds of pesticides and their metabolites in complex matrices like cottonseed hulls and various fruits and vegetables. mdpi.comresearchgate.net This approach allows for the creation of accurate mass databases and spectral libraries, which aid in the confident identification of detected compounds. researchgate.net For instance, ultrahigh-performance LC–TOF-MS can detect etrimfos at levels as low as 0.05 mg/kg. The high resolving power of TOF analyzers allows for the separation of ions with very small mass differences, which is crucial for distinguishing target analytes from matrix interferences. mdpi.com
A study on bovine mammary epithelial cells utilized a Waters Xevo G2-XS QTOF high-resolution mass spectrometer to perform metabolomic profiling, identifying numerous endogenous metabolites, including etrimfos, by acquiring data at both low and high collision energies. nih.gov
| Technique | Application | Key Advantages | Source |
| LC-Q-TOF-MS | Screening and confirmation of a wide range of pesticides and metabolites in complex matrices. | High mass accuracy, full-scan data acquisition, creation of spectral libraries for confident identification. | mdpi.comresearchgate.net |
| UHPLC-TOF-MS | Sensitive detection of etrimfos. | Low detection limits (e.g., 0.05 mg/kg for etrimfos). | |
| Waters Xevo G2-XS QTOF | Metabolomic profiling in biological samples. | Simultaneous acquisition of primary and secondary mass spectrometric data. | nih.gov |
The choice of ionization technique is critical in mass spectrometry as it governs the efficiency with which analyte molecules are converted into gas-phase ions. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ion sources used in LC-MS. taylorandfrancis.com
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar molecules. nih.gov It is widely used in pesticide residue analysis and metabolomics. jfda-online.comtaylorandfrancis.com ESI typically generates protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation in the source. nih.gov For the analysis of etrimfos and its metabolites, ESI in positive ion mode is commonly employed. jfda-online.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar and thermally stable small molecules that may not ionize efficiently with ESI. taylorandfrancis.combruker.com It involves a corona discharge to ionize solvent molecules, which then transfer charge to the analyte molecules. taylorandfrancis.com While ESI is generally preferred for many pesticide analyses, APCI can be a valuable alternative or complementary technique, especially for analyzing a broader range of metabolites with varying polarities. taylorandfrancis.comnih.gov Some studies suggest that APCI can generate more fragment ions compared to ESI. nih.gov
| Ionization Technique | Analyte Polarity | Common Ion Species | Key Characteristics | Source |
| Electrospray Ionization (ESI) | Polar to Moderately Polar | [M+H]⁺, Adducts | Soft ionization, minimal in-source fragmentation. | jfda-online.comnih.gov |
| Atmospheric Pressure Chemical Ionization (APCI) | Less Polar / Non-Polar | [M+H]⁺ | Good for thermally stable small molecules, can cause more fragmentation than ESI. | taylorandfrancis.comnih.govbruker.com |
High-Resolution Mass Spectrometry (e.g., Q-TOF-MS) for Metabolite Profiling
Spectroscopic Characterization (beyond MS)
While mass spectrometry is the dominant technique for quantification and identification, other spectroscopic methods provide valuable structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including metabolites. frontiersin.org Unlike MS, which provides mass-to-charge ratio information, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to establish the connectivity of atoms within a molecule. nih.gov
In metabolomics, NMR is used for both identifying known metabolites by comparing spectra to databases and for elucidating the structure of novel or unknown compounds. tum.de The non-destructive nature of NMR allows for the analysis of samples that can then be used for further experiments. frontiersin.org Hyphenated techniques, such as LC-SPE-NMR, have been developed to facilitate the isolation and subsequent NMR analysis of individual components from complex mixtures. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups (e.g., O-H, C=O, P-O-C). Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. pnrjournal.com For etrimfos, IR data is available and can be used for its characterization. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. pnrjournal.com The presence of chromophores, such as aromatic rings or double bonds, gives rise to characteristic absorption peaks. envirobiotechjournals.com For instance, the pyrimidine (B1678525) ring in the this compound would be expected to show UV absorbance. This technique can be used for preliminary analysis and quantification, often in conjunction with liquid chromatography. pnrjournal.comresearchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Method Validation and Performance Characteristics in Research Contexts
Method validation is a critical process in analytical chemistry that confirms a specific method is suitable for its intended purpose. For the this compound (6-ethoxy-2-ethyl-4-pyrimidinol), this involves a comprehensive evaluation of various performance characteristics to ensure the reliability, accuracy, and robustness of the analytical data, particularly in complex research contexts involving diverse sample matrices.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.commdpi.com These parameters are fundamental for determining the sensitivity of an analytical method for the this compound.
While specific LOD and LOQ values for the this compound are not extensively documented in readily available literature, data for the parent compound, etrimfos, and other pesticide multi-residue methods provide a strong indication of the levels achievable with modern instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For instance, a dispersive liquid-liquid microextraction method coupled with GC-MS reported an LOD for etrimfos of 0.88 ng/mL. researchgate.netresearchgate.net In another study analyzing environmental water samples, the LOD and LOQ for etrimfos were established at 1.8 ng/L and 3.0 ng/L, respectively. researchgate.net
In complex food matrices, LOQs are typically higher. Multi-residue methods often establish a practical LOQ of 10 µg/kg for numerous pesticides, including etrimfos, in samples like fish. nih.gov More targeted methods can achieve lower limits; for example, validation of methods for hawk tea demonstrated LOQs for a wide range of pesticides between 0.005 mg/kg and 0.05 mg/kg. mdpi.com Similarly, a method for raw milk analysis achieved LOQs for 195 pesticides ranging from 0.1 to 50 µg/kg. mdpi.com The determination of these limits is crucial for assessing trace-level contamination in environmental and food samples.
Table 1: Examples of LOD and LOQ in Pesticide Analysis
| Analyte/Method | Matrix | LOD | LOQ | Analytical Technique |
|---|---|---|---|---|
| Etrimfos | Wastewater | 0.88 ng/mL | - | DLLME-GC-MS |
| Etrimfos | Water | 1.8 ng/L | 3.0 ng/L | GC/MSD |
| Multi-residue (incl. Etrimfos) | Fish | 3 µg/kg | 10 µg/kg | LC-MS/MS |
| 186 Pesticides | Hawk Tea | 0.001–0.02 mg/kg | 0.005–0.05 mg/kg | QuEChERS-GC-MS/MS |
Accuracy, Precision, and Linearity Studies
The validation of an analytical method for the this compound requires rigorous assessment of its accuracy, precision, and linearity to ensure data quality.
Accuracy refers to the closeness of a measured value to a known or accepted true value. It is typically evaluated through recovery studies, where a sample is spiked with a known concentration of the analyte. According to guidelines like SANTE/11813/2017, the average recovery for pesticide residue analysis should generally fall between 70% and 120%. lcms.cz Studies on etrimfos in water samples have shown appreciable recovery results between 89% and 100%. researchgate.net In more complex matrices like hawk tea and raw milk, recoveries for hundreds of pesticides, which would be analogous to a method for the etrimfos metabolite, are consistently achieved within the 70–120% range. mdpi.commdpi.com
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD). For pesticide analysis, SANTE guidelines state that the RSD for repeatability (RSDr) should be ≤ 20%. lcms.cz In practice, methods often achieve much better precision. For example, the analysis of etrimfos in water showed RSDs below 7.0%. researchgate.net A comprehensive study on 195 pesticides in milk reported RSD values ranging from 0.5% to 20.0%. mdpi.com
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is confirmed by analyzing a series of standards and is typically evaluated by the coefficient of determination (R²). For most analytical methods, an R² value greater than 0.99 is considered evidence of good linearity. mdpi.commdpi.com For etrimfos and tebuconazole, calibration plots have shown good linearity over a wide concentration range. researchgate.net
Table 2: Typical Performance Characteristics in Pesticide Residue Analysis
| Parameter | Acceptance Criteria (e.g., SANTE) | Typical Research Findings |
|---|---|---|
| Accuracy (Recovery) | 70–120% | 89–100% (Etrimfos in water) researchgate.net |
| 70–120% (184 pesticides in tea) mdpi.com | ||
| Precision (RSD) | ≤ 20% | < 7.0% (Etrimfos in water) researchgate.net |
| 0.5–20.0% (195 pesticides in milk) mdpi.com |
| Linearity (R²) | > 0.99 | > 0.99 (182 pesticides in tea) mdpi.com |
Matrix Effects and Mitigation Strategies
The sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with the analysis of the this compound, a phenomenon known as the matrix effect. These effects, which can cause either signal suppression or enhancement, are a major concern in chromatography-mass spectrometry techniques and can adversely affect the accuracy and precision of quantification. nih.govnih.gov They arise from co-extracted endogenous components like pigments, fats, and sugars that interfere with the ionization process in the mass spectrometer source. lcms.cz
Several strategies are employed to overcome or compensate for matrix effects:
Matrix-Matched Calibration: This is one of the most common approaches. Calibration standards are prepared in a blank matrix extract that is free of the target analyte. This ensures that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification. mdpi.comnih.gov
Use of Internal Standards: An isotopically labeled version of the analyte (e.g., deuterated this compound) is the ideal internal standard. As it behaves almost identically to the target analyte during extraction, cleanup, and analysis, it can effectively compensate for both matrix effects and variations in recovery. oup.com
Sample Dilution: Simply diluting the final extract can minimize the concentration of interfering matrix components, thereby reducing their impact on the analyte signal. This technique has been shown to be effective in overcoming matrix effects in the analysis of other alcohol metabolites. wiley.com
Advanced Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often incorporates a dispersive solid-phase extraction (dSPE) step with sorbents like primary-secondary amine (PSA) to remove sugars and organic acids, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments. mdpi.comlcms.cz More advanced clean-up cartridges, such as Oasis™ PRiME HLB, can also be used to effectively reduce co-extractives from complex matrices like tea and cocoa. lcms.cz
Analyte Protectants (for GC): In gas chromatography, the injection of an analyte protectant mixture can coat active sites in the GC inlet and column, preventing the degradation of labile pesticides and reducing matrix-induced signal enhancement. nih.gov
By implementing these strategies, researchers can develop robust and reliable analytical methods for the accurate quantification of the this compound in diverse and challenging matrices.
Occurrence and Distribution of Etrimfos Alcohol Metabolite in Ecosystems and Non Target Organisms
Environmental Monitoring and Residue Analysis in Water Bodies (Surface, Ground)
The principal degradation product of Etrimfos (B1671772) in the environment is its alcohol metabolite, 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP). echemi.comchemicalbook.com The parent compound, Etrimfos, is known to hydrolyze in water, with a half-life of 14-16 days at a pH between 6 and 9 at 25°C. echemi.comnih.gov This hydrolysis is a key pathway leading to the formation of EEHP in aquatic environments.
Studies have shown that pesticide metabolites, including those of chloroacetanilide herbicides, can be found in both surface and groundwater, sometimes at concentrations equal to or higher than the parent compounds. mdpi.com This is often due to their increased stability and mobility in water. mdpi.com While specific monitoring data for Etrimfos alcohol metabolite in large-scale water body surveys is not extensively detailed in the provided results, the principles of pesticide metabolite behavior suggest its potential presence in areas of Etrimfos application. Following an accidental spill of Etrimfos into the Rhine River, it was noted that the parent compound did not strongly adsorb to sediment, suggesting its persistence in the water column and potential for transport. nih.gov
Regulatory frameworks for water quality, such as those in the European Union, have established quality standards for pesticides and their relevant metabolites in groundwater, typically at 0.1 µg/L for individual substances. europa.eu The monitoring of pesticide residues is crucial for ensuring compliance with these standards and protecting drinking water sources. fao.orgnih.gov The analysis of pesticide residues, including their metabolites, in water sources is often conducted using advanced analytical techniques like gas chromatography-mass spectrometry. pjoes.comresearchgate.net
Presence and Persistence in Soil and Sediment Compartments
In the terrestrial environment, Etrimfos is readily degraded in soil through both hydrolytic and biochemical processes. echemi.com The primary metabolite formed is EEHP. echemi.comchemicalbook.com The parent compound, Etrimfos, has a relatively short half-life in soil, typically ranging from 3 to 8 days. echemi.comnih.gov This rapid degradation suggests that while the parent compound may not persist, its metabolite, EEHP, is formed and may have its own persistence characteristics.
The persistence of pesticide metabolites in soil can be influenced by various factors, including soil type, organic matter content, pH, and microbial activity. mdpi.com Some metabolites have been observed to be more persistent than their parent compounds. mdpi.com For Etrimfos, it is known that EEHP can be further degraded to volatile fragments, including carbon dioxide. echemi.com
While specific studies on the long-term persistence of this compound in different soil and sediment types were not found in the provided search results, the general principles of pesticide degradation suggest that its presence and persistence would be site-specific and dependent on local environmental conditions. europa.eueuropa.eu The potential for pesticide metabolites to accumulate in sediment is a concern, as sediments can act as a long-term reservoir for contaminants in aquatic systems. researchgate.net
Detection in Plant Tissues (e.g., Agricultural Crops, Wild Vegetation)
Etrimfos and its metabolites can be taken up by plants from the soil and through direct application. chemicalbook.com The metabolism of Etrimfos in plants is rapid, with the primary degradation pathway being the cleavage of the pyrimidinyl ester bond to form EEHP. chemicalbook.com This metabolite can be further transformed within the plant. chemicalbook.com
While Etrimfos is used to control pests on a variety of crops, including top fruit, vines, and olives, specific data on the concentration of its alcohol metabolite in different plant tissues from field studies is limited in the provided search results. chemicalbook.com However, the metabolic pathway indicates that EEHP is a key compound to monitor in residue analysis of treated crops. chemicalbook.com The detection of pesticide metabolites in plant tissues is an important aspect of food safety and environmental risk assessment. regulations.gov
Occurrence in Non-Human Animal Biota (e.g., Aquatic Invertebrates, Fish, Birds)
The bioaccumulation of pesticides and their metabolites in non-target organisms is a significant concern for ecosystem health. nih.gov Etrimfos is rapidly metabolized in animals to EEHP and other derivatives. nih.gov This rapid metabolism suggests that the potential for bioaccumulation of the parent compound may be low. nih.gov
However, the metabolites themselves can be taken up by organisms. Aquatic invertebrates and fish can be exposed to Etrimfos and its metabolites present in water and sediment. nih.govfao.org While specific studies on the bioaccumulation of this compound in various non-human animal biota are not detailed, the general principles of pesticide toxicology in aquatic organisms suggest that exposure can occur through gills, skin, and diet. nih.gov The presence of pesticide residues in fish is a known issue in agriculturally intensive areas and can pose a risk to organisms higher up the food chain, including birds and humans. nih.gov
Spatial and Temporal Distribution Patterns in the Environment
The spatial and temporal distribution of this compound in the environment is influenced by the application patterns of the parent insecticide, as well as environmental factors that control its degradation and transport. europa.eu The presence of pesticide metabolites in the environment can be widespread in agricultural regions. mdpi.com
The distribution of these compounds can vary seasonally, with higher concentrations often detected after application periods. mdpi.com Runoff from agricultural fields is a major pathway for the transport of pesticides and their metabolites into surface water bodies. nou.edu.ng The mobility of a pesticide and its metabolites in soil will also affect their potential to leach into groundwater and their subsequent spatial distribution. nou.edu.ng
Studies on other pesticides have shown that metabolites can be detected in rivers, lakes, and groundwaters across broad geographical areas. europa.eu The spatial and temporal patterns of this compound would likely follow similar trends, with higher concentrations expected in and around areas of intensive agricultural use.
Interactive Data Table: Properties of Etrimfos and its Alcohol Metabolite
| Compound | Chemical Name | CAS Number | Molecular Formula | Key Properties |
| Etrimfos | O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate (B77711) | 38260-54-7 | C10H17N2O4PS | Insecticide; degrades in soil and water. nih.govlgcstandards.com |
| This compound (EEHP) | 6-Ethoxy-2-ethyl-4-hydroxypyrimidine | 38249-44-4 | C8H12N2O2 | Primary metabolite of Etrimfos in soil, water, plants, and animals. echemi.comchemicalbook.com |
Molecular Mechanisms of Etrimfos Alcohol Metabolite Interaction in Non Human Biological Systems
Interaction with Metabolic Pathways and Biochemical Cycles (Non-Toxicological)
The introduction of EEHP into an organism can lead to shifts in its metabolic landscape. These changes are not directly linked to toxicity but rather to the organism's efforts to process and eliminate the foreign compound.
In mammals, such as rats and goats, etrimfos (B1671772) is rapidly metabolized and the resulting metabolites, including EEHP, are primarily excreted in the urine. nih.govechemi.com Studies in rats have identified several compounds in urine, both free and conjugated, indicating that EEHP enters endogenous detoxification and excretion pathways. nih.govechemi.com The major identified metabolites following etrimfos administration include EEHP itself, along with further hydroxylated and de-ethylated derivatives. nih.gov
Specifically, in rats, the metabolic profile in urine includes:
6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) nih.govechemi.com
2-ethyl-4,6-dihydroxypyrimidine (B152359) (EDHP) nih.govinchem.org
6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine nih.govechemi.com
6-ethoxy-4-hydroxy-2-(2-hydroxyethoxy)pyrimidine nih.govechemi.com
2-ethyl-4-hydroxy-6-(2-hydroxyethoxy)pyrimidine nih.govechemi.com
In goats, a similar but less complex profile is observed, with EEHP, EDHP, and 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine being the primary urinary metabolites. nih.govechemi.com The presence of these varied structures demonstrates the perturbation of normal metabolite profiles as the organism's metabolic machinery processes EEHP.
| Metabolite Name | Detected in Rats | Detected in Goats |
|---|---|---|
| 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) | Yes | Yes |
| 2-ethyl-4,6-dihydroxypyrimidine (EDHP) | Yes | Yes |
| 6-ethoxy-4-hydroxy-2-(1-hydroxyethyl)pyrimidine | Yes | Yes |
| 6-ethoxy-4-hydroxy-2-(2-hydroxyethoxy)pyrimidine | Yes | No |
| 2-ethyl-4-hydroxy-6-(2-hydroxyethoxy)pyrimidine | Yes | No |
The metabolism of etrimfos and its subsequent metabolites is heavily reliant on several enzyme systems. While the parent compound is a known acetylcholinesterase inhibitor, its metabolite EEHP interacts with other enzymes as part of its detoxification. herts.ac.uk In vitro studies with rat and mouse liver subcellular fractions show that glutathione-transferases and, to a lesser extent, mixed-function oxidases are the main enzyme groups responsible for the initial rapid degradation of etrimfos into EEHP and desmethyletrimfos. inchem.org
Further metabolism of EEHP and other pyrimidine (B1678525) derivatives likely involves cytochrome P450 (CYP) enzymes. neptjournal.comknu.edu.af For instance, studies on the structurally similar compound pyridine (B92270) have shown that its metabolites can induce CYP1A1 expression. iarc.fr This suggests that EEHP could similarly influence the expression and activity of various CYP isoforms as it undergoes further hydroxylation and conjugation, processes essential for increasing its water solubility and facilitating excretion. nih.gov The detoxification of organophosphorus compounds is also mediated by A-esterases (paraoxonases), found in plasma and the liver, which hydrolyze the ester bonds. echemi.com
Perturbation of Endogenous Metabolite Profiles in Model Organisms
Isotope Labeling Studies for Tracing Metabolic Fates
Isotope labeling has been an indispensable tool for tracking the fate of etrimfos and its metabolites. iaea.org Studies using 14C-labeled etrimfos, with the label on the pyrimidine ring, have been conducted in various organisms and environmental matrices. inchem.org
In degradation studies on bean and corn plants, 14C-etrimfos was applied to leaves. The analysis revealed that EEHP was a major metabolite, along with 2-ethyl-4,6-dihydroxypyrimidine (EDHP). inchem.org Similarly, when 14C-etrimfos was applied to different soil types, it was rapidly hydrolyzed to EEHP. inchem.org The concentration of EEHP peaked between 14 and 28 days, after which it began to decline, indicating further degradation. inchem.org These tracer studies confirm that EEHP is a central intermediate in the environmental and biological degradation of etrimfos. inchem.orgiaea.org Such studies allow for a precise determination of the degradation pathway and the formation of subsequent products. iaea.org
Computational Modeling and Simulation of Biological Interactions
While specific computational studies on the etrimfos alcohol metabolite (EEHP) are not widely available, computational modeling is a powerful method for predicting the interactions of such molecules with biological systems. mdpi.comresearchgate.net Techniques like molecular docking and density functional theory (DFT) can be used to simulate the binding of EEHP to the active sites of metabolic enzymes, such as cytochrome P450s or glutathione-transferases. dntb.gov.uaacs.org
These models can predict the lowest energy conformations of the metabolite and its potential binding affinity to various proteins. mdpi.comacs.org For example, modeling could elucidate the specific CYP isoforms involved in the further hydroxylation of EEHP by calculating the binding energies and orientation of the metabolite within their active sites. This information is valuable for understanding the metabolic pathways and potential for competitive inhibition of other enzymatic processes. researchgate.net
Bioavailability and Uptake in Non-Target Organisms
The bioavailability of EEHP in non-target organisms is largely governed by the fate of the parent compound, etrimfos. Etrimfos is rapidly metabolized in plants, animals, and soil, with EEHP being the principal degradation product. nih.govechemi.com In aquatic environments, bioconcentration of etrimfos is not expected to be significant precisely because it is quickly metabolized to EEHP and other derivatives. echemi.com
However, the properties of EEHP itself influence its movement and uptake. Pesticide uptake by organisms is influenced by physicochemical properties, environmental conditions, and the biological characteristics of the organism. nou.edu.ngnih.gov While etrimfos has low to moderate soil mobility, its degradation to the more polar EEHP could alter its potential for leaching or uptake by soil organisms and plants. echemi.com The rapid breakdown of etrimfos to EEHP in soil (half-life of 3-8 days) means that non-target soil-dwelling organisms are more likely to be exposed to EEHP than to the parent insecticide. echemi.cominchem.org Pesticides can be absorbed by plants from the soil, and the amount of uptake often depends on the residue concentration in the soil. nou.edu.ng
Role in Biodegradation Pathways within Organisms (e.g., further breakdown by microbial symbionts)
Once formed, EEHP is not biologically inert and undergoes further degradation. In soil, after the initial rapid hydrolysis of etrimfos to EEHP, EEHP itself is further broken down into volatile fragments, including CO2. nih.govechemi.com This indicates a complete mineralization pathway, likely mediated by soil microorganisms.
Within organisms, symbiotic microbes, such as those in the gut, can play a role in metabolizing xenobiotics. nih.gov While direct evidence for the degradation of EEHP by microbial symbionts is limited, the general principles of xenobiotic metabolism suggest this is a plausible pathway. Gut flora can possess a wide range of enzymatic capabilities, including hydrolysis and ring cleavage, which could contribute to the breakdown of the pyrimidine structure of EEHP. nih.gov The further metabolism of EEHP into compounds like 2-ethyl-4,6-dihydroxypyrimidine (EDHP) in rats and goats points to enzymatic processes that could potentially be carried out by both host enzymes and their microbial symbionts. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Etrimfos alcohol metabolite in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are widely used due to their sensitivity and specificity for metabolite identification. For LC-MS, electrospray ionization (ESI) in positive/negative ion modes is preferred for phosphorothioate-derived metabolites like this compound. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) are critical for accurate quantification . Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix effects.
Q. How should researchers design a metabolomics study to investigate this compound in human populations?
- Methodological Answer :
- Define Cohorts : Include exposed populations (e.g., agricultural workers) and matched controls, with strict exclusion criteria (e.g., confounding medications, comorbidities) .
- Sample Size : Use power calculations (e.g., G*Power) based on pilot data to determine minimal sample size, ensuring ≥80% statistical power .
- Metadata Standardization : Collect variables such as age, BMI, diet, and time since last exposure. Use a centralized metadata file to track confounding factors .
- Quality Controls : Incorporate technical replicates (e.g., pooled QC samples) and blank runs to monitor instrumental drift .
Advanced Research Questions
Q. How can researchers address data reproducibility challenges when quantifying this compound across multi-center studies?
- Methodological Answer :
- Standardized Protocols : Adopt Metabolomics Standards Initiative (MSI) guidelines for sample handling, storage (-80°C), and extraction .
- Inter-Laboratory Calibration : Use shared reference materials (e.g., NIST SRM 1950 plasma) and cross-validate results via ring trials .
- Data Harmonization : Upload raw data (e.g., .raw or .d files) and processed datasets to repositories like Metabolomics Workbench or MetaboLights, adhering to ISA-TAB metadata formats .
Q. What statistical approaches are suitable for resolving contradictory findings in this compound exposure studies?
- Methodological Answer :
- Multivariate Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish exposure-related metabolic signatures from confounding variables (e.g., diet) .
- Confounder Adjustment : Use linear mixed-effects models to account for batch effects, repeated measures, or clustered sampling (e.g., geographic regions) .
- Sensitivity Analysis : Test robustness by iteratively excluding subgroups (e.g., smokers) or applying Bonferroni correction for multiple comparisons .
Q. How can multi-omics integration enhance the understanding of this compound’s metabolic pathways and toxicity mechanisms?
- Methodological Answer :
- Pathway Mapping : Combine metabolomics data with transcriptomics (RNA-seq) to identify enzymes (e.g., CYP450 isoforms) involved in Etrimfos metabolism. Tools like KEGG or Reactome can map metabolite-gene interactions .
- Network Analysis : Use weighted correlation network analysis (WGCNA) to cluster co-expressed metabolites and genes, highlighting key nodes (e.g., glutathione conjugation pathways) .
- Toxicogenomics Validation : Cross-reference findings with ToxCast/Tox21 databases to assess alignment with known endocrine-disrupting patterns .
Data Management and Reporting
Q. What are the best practices for depositing this compound data to ensure reusability and compliance with journal requirements?
- Methodological Answer :
- Repositories : Use domain-specific repositories like MetaboLights (Study ID: MTBLSXXXX) or Metabolomics Workbench (Project ID: PR001234). Include raw data (mzML, NMR spectra), processed tables (CSV), and ISA-TAB metadata .
- FAIR Principles : Assign persistent identifiers (DOIs) and provide experimental protocols in supplementary materials (e.g., SOPs for LC-MS parameters) .
- Ethical Compliance : For human studies, ensure data anonymization and include Institutional Review Board (IRB) approval details in metadata .
Addressing Methodological Flaws
Q. How can researchers mitigate biases in longitudinal studies tracking this compound accumulation?
- Methodological Answer :
- Temporal Sampling : Collect serial samples (e.g., baseline, 6-month, 12-month) to capture exposure dynamics. Use time-series clustering (e.g., dynamic time warping) to identify metabolite trajectory patterns .
- Attrition Bias : Implement intention-to-treat (ITT) analysis and use inverse probability weighting for dropouts .
- Blinding : Ensure laboratory personnel are blinded to exposure status during data acquisition and preprocessing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
